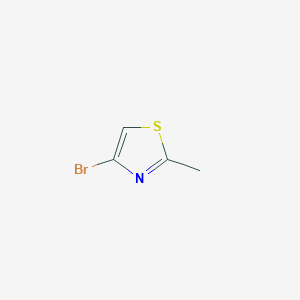

4-Bromo-2-methylthiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRXILTUZBBMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376796 | |

| Record name | 4-Bromo-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298694-30-1 | |

| Record name | 4-Bromo-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Bromo-2-methylthiazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its synthesis and the determination of its physical properties, and illustrates relevant workflows for its application in drug discovery and fungicide development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is a halogenated heterocyclic compound with the molecular formula C₄H₄BrNS.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 178.05 g/mol | [3] |

| 178.1 g/mol | [2] | |

| Boiling Point | 125-127 °C | |

| 199.2 ± 13.0 °C (Predicted) | [4] | |

| 160-162 °C | [5] | |

| Density | 1.65 g/mL at 20 °C | |

| 1.702 ± 0.06 g/cm³ (Predicted) | [4] | |

| 1.654 g/mL at 25 °C (for 2-Bromo-4-methylthiazole) | ||

| Melting Point | Not available (Liquid at room temperature) | |

| Physical Form | Liquid | [4] |

| Solubility | Immiscible with water; soluble in polar organic solvents. |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and generalized methods for determining its key physical properties.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2,4-dibromothiazole with n-butyllithium followed by quenching with a methylating agent like dimethyl sulfate.[4]

Materials:

-

2,4-dibromothiazole (9.8 mmol, 2.4 g)

-

Anhydrous Tetrahydrofuran (THF) (55 mL)

-

n-Butyllithium (2.5 M in hexane, 6 mmol, 4.2 mL)

-

Dimethyl sulfate (2.7 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ether

-

Brine

-

Magnesium sulfate

-

Silica gel

Procedure:

-

Dissolve 2,4-dibromothiazole in anhydrous THF (50 mL) in a flask under an argon atmosphere and cool the solution to -78 °C.[4]

-

Slowly add n-butyllithium to the stirred solution and continue stirring for 1 hour at -78 °C.[4]

-

Add a solution of dimethyl sulfate in THF (5 mL) dropwise to the reaction mixture.[4]

-

Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.[4]

-

Quench the reaction by diluting with a saturated aqueous sodium bicarbonate solution (50 mL).[4]

-

Extract the aqueous layer with ether.[4]

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4]

-

Concentrate the solution by rotary evaporation.[4]

-

Purify the crude product by silica gel column chromatography to yield this compound as a yellow oil.[4]

Determination of Boiling Point (Micro Method)

This protocol describes a micro-boiling point determination method suitable for small quantities of liquid samples.[2]

Apparatus:

-

Test tube (150 mm diameter)

-

Pasteur pipette

-

Small magnetic stirring bar

-

Heating block with a hot plate stirrer

-

Thermometer

-

Clamps

Procedure:

-

Introduce approximately 0.5 mL of this compound into the test tube using a Pasteur pipette and add a small magnetic stirring bar.[2]

-

Place the test tube in the heating block on the hot plate stirrer and clamp it securely.[2]

-

Position the thermometer with the bulb about 1 cm above the surface of the liquid.[2]

-

Turn on the stirrer for gentle mixing and begin heating.[2]

-

Observe for boiling (bubbling) and the condensation of vapor on the walls of the test tube, forming a refluxing ring. The thermometer bulb should be at the level of this ring for an accurate measurement.[2]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize; this is the boiling point.[2]

-

Cease heating once the boiling point is recorded to avoid boiling the sample to dryness.[2]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Digital balance

Procedure:

-

Place an empty, dry graduated cylinder on the digital balance and tare it to zero.

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.

-

Place the graduated cylinder with the liquid back on the tared balance and record the mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For higher accuracy, repeat the measurement several times and calculate the average.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the application of this compound.

Caption: Synthesis workflow for this compound.

Caption: High-throughput screening workflow for fungicides.

Caption: Orexin receptor signaling and antagonist action.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]

- 5. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-methylthiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | Singlet | 1H | H-5 (thiazole ring) |

| 2.68 | Singlet | 3H | -CH₃ (methyl group) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C-2 (thiazole ring) |

| 118.9 | C-5 (thiazole ring) |

| 111.4 | C-4 (thiazole ring) |

| 19.3 | -CH₃ (methyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (methyl) |

| ~1530 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| ~1380 | Medium | -CH₃ bend |

| ~800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound confirms its molecular weight and isotopic distribution.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 177 | ~98 | [M]⁺ (with ⁷⁹Br) |

| 179 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 136 | ~30 | [M - CH₃CN]⁺ |

| 98 | ~40 | [M - Br]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

FTIR Spectroscopy Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules like this compound.

Mass Spectrometry Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000-2000 amu/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide provides foundational spectroscopic information and standardized protocols for the analysis of this compound. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data essential for research and development activities.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-2-methylthiazole

Abstract

This compound is a key heterocyclic building block utilized extensively in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. This document provides a comprehensive technical overview of this compound, covering its physicochemical characteristics, spectroscopic profile, synthesis protocols, and significant applications, with a focus on its role in drug discovery and development. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.

Physicochemical Properties and Identification

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and a bromine atom at the 4-position. This substitution pattern makes the bromine atom amenable to various cross-coupling reactions, establishing the compound as a versatile synthetic intermediate.[2]

| Property | Value | Source(s) |

| CAS Number | 298694-30-1 | [1][3][4][5][6] |

| Molecular Formula | C₄H₄BrNS | [1][5][6][7] |

| Molecular Weight | 178.05 g/mol | [4][5][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 125-127 °C | [1] |

| 160-162 °C | [3] | |

| 199.2 ± 13.0 °C (Predicted) | [4][9] | |

| Density | 1.65 g/mL at 20 °C | [1] |

| 1.702 ± 0.06 g/cm³ (Predicted) | [4][9] | |

| Solubility | Immiscible with water; Soluble in polar organic solvents | [1] |

| pKa | 0.66 ± 0.10 (Predicted) | [4][9] |

Spectroscopic and Chromatographic Analysis

Definitive structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is available from commercial suppliers, the expected characteristics are outlined below.[10]

| Technique | Expected Characteristics |

| ¹H NMR | A singlet corresponding to the methyl (CH₃) protons (~2.7 ppm) and a singlet for the proton on the thiazole ring (C5-H) (~7.2 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, the three carbons of the thiazole ring (including the C-Br carbon), with distinct chemical shifts. |

| Mass Spec (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

| Infrared (IR) | Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations within the thiazole ring structure. |

| HPLC/UPLC | Used for purity assessment and quantification, typically employing a C18 column with a mobile phase of acetonitrile and water. |

Reactivity and Chemical Synthesis

The bromine atom at the 4-position of the thiazole ring is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups.[2]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the selective methylation of 2,4-dibromothiazole.[4][9]

Reactants:

-

2,4-Dibromothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Dimethyl sulfate

-

Saturated aqueous sodium bicarbonate

-

Ether

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Slowly add n-butyllithium (approx. 0.6 eq) dropwise and continue stirring for 1 hour at -78 °C.[4]

-

Add a solution of dimethyl sulfate (approx. 2.8 eq) in THF dropwise to the reaction mixture.[4][9]

-

Stir the mixture at -78 °C for 4 hours, then allow it to warm slowly to room temperature and stir overnight.[4][9]

-

Quench the reaction by diluting with a saturated aqueous sodium bicarbonate solution.[4]

-

Extract the aqueous layer with ether.

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4][9]

-

Concentrate the solution by rotary evaporation.

-

Purify the resulting crude product (a yellow oil) using silica gel column chromatography to yield this compound.[4][9]

Synthesis Workflow Diagram

Caption: A flowchart of the synthesis of this compound.

Applications in Drug Development and Research

This compound is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.

Orexin Receptor Antagonists

In pharmaceutical research, the compound serves as a critical scaffold for developing dual orexin receptor antagonists (DORAs).[1] These antagonists block orexin receptors 1 and 2, which are involved in regulating the sleep-wake cycle. The bromothiazole moiety provides key interactions within the receptor binding pocket, leading to potent compounds for promoting sleep.[1]

Orexin Signaling Pathway and Antagonism

Caption: Orexin pathway and its inhibition by a DORA.

Agrochemical Fungicides

In agrochemical applications, this compound is a building block for fungicides that target the plasma membrane H+-ATPase in fungi.[1] The thiazole ring system is crucial for inhibiting ATP hydrolysis, while the bromo-substituent can enhance the molecule's penetration through the fungal cell membrane, leading to effective fungicidal activity against pathogens like Botrytis cinerea.[1]

Fungicide Mechanism of Action

Caption: Inhibition of the fungal H+-ATPase pump by a thiazole fungicide.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[7][11] Adherence to safety protocols is mandatory to prevent exposure and ensure personal safety.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [7][11] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [7][11] |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | [7][11] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | [7][11] |

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][11] Avoid breathing vapors.[11] An eyewash station and safety shower should be readily accessible.[1]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11] Keep the container tightly closed.[11] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[4][9]

Conclusion

This compound is a high-value chemical intermediate with significant utility for professionals in drug development, agrochemical research, and materials science. Its well-defined physicochemical properties, predictable reactivity in cross-coupling reactions, and established role as a key structural motif in biologically active compounds underscore its importance. This guide provides the foundational technical information required for the safe and effective use of this compound in advanced research and synthesis applications.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. This compound CAS#: 298694-30-1 [amp.chemicalbook.com]

- 10. 298694-30-1|this compound|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: 4-Bromo-2-methylthiazole (CAS No. 298694-30-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methylthiazole, a key building block in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, its applications in research and development, and essential safety information.

Core Properties

This compound is a substituted thiazole derivative with the chemical formula C4H4BrNS.[1][2][3] Its chemical structure and properties make it a versatile reagent in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 298694-30-1 | [2][3][4][5] |

| Molecular Formula | C4H4BrNS | [1][2][3][4] |

| Molecular Weight | 178.05 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [4][5][6] |

| Boiling Point | 199.2 ± 13.0 °C (Predicted) | [4][5] |

| ~125-127 °C | [6] | |

| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [4][5] |

| 1.65 g/mL at 20 °C | [6] | |

| pKa | 0.66 ± 0.10 (Predicted) | [4][5] |

| Solubility | Immiscible with water, soluble in polar organic solvents. | [6] |

Synthesis Protocol

A general experimental procedure for the synthesis of this compound is detailed below.[4][5]

Experimental Methodology

-

Reaction Setup : Dissolve 2,4-dibromothiazole (9.8 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) and stir the solution at -78 °C under an argon atmosphere.[4][5]

-

Lithiation : Slowly add n-butyllithium (6 mmol, 2.5 M in hexane) to the solution and continue stirring for 1 hour at -78 °C.[4][5]

-

Methylation : Add a solution of dimethyl sulfate (2.7 mL) in THF (5 mL) dropwise to the reaction mixture.[4][5]

-

Reaction Progression : Stir the mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and continue stirring overnight.[4][5]

-

Work-up : Dilute the reaction mixture with a saturated aqueous sodium bicarbonate solution (50 mL).[4][5]

-

Extraction : Extract the aqueous layer with ether. Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4][5]

-

Purification : Concentrate the organic phase by rotary evaporation and purify the residue by silica gel column chromatography to yield this compound as a yellow oil (55% yield).[4][5]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with significant biological and material properties.

-

Pharmaceutical Research : It is a key scaffold for developing dual orexin receptor antagonists, which have shown potential in promoting sleep with EC50 values as low as 3 nM in animal models.[6] Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] The bromo- and methyl-substituents on the thiazole ring provide critical interaction points for biological targets.[6][9]

-

Agrochemicals : The compound is used as a building block for fungicides that target the plasma membrane H+-ATPase in fungi.[6] The bromothiazole moiety enhances the penetration of the fungicide through the fungal cell membrane.[6]

-

Materials Science : this compound is utilized as a monomer for the production of thiazole-based conducting polymers.[6] The bromine substituent facilitates doping, which can enhance the electrical conductivity of the resulting polymer.[6]

Caption: Key application areas of this compound.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H318 | Causes serious eye damage[1] |

| H335 | May cause respiratory irritation[1] |

Handling and Storage

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[10] A full-facepiece respirator with an organic vapor cartridge is recommended.[6]

-

Ventilation : Use only outdoors or in a well-ventilated area.[10]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][10] Keep away from alkaline materials, strong oxidizing agents, strong acids, and amines.[6][10] Store in a freezer under -20°C in an inert atmosphere.[4][5]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse the mouth.[10] Seek immediate medical attention if symptoms persist.[10]

Caption: Protocol for safe handling of this compound.

References

- 1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]

- 5. This compound CAS#: 298694-30-1 [amp.chemicalbook.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2-methylbenzo[d]thiazole|CAS 112146-10-8 [benchchem.com]

- 10. fishersci.com [fishersci.com]

The 4-Bromo-2-methylthiazole Scaffold: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-bromo-2-methylthiazole core is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an attractive building block for the synthesis of a diverse array of functionalized molecules. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl group at the 2-position influences the molecule's steric and electronic properties, contributing to its overall reactivity and stability. This technical guide provides an in-depth overview of the reactivity and stability of the this compound scaffold, focusing on its synthesis, key transformations, and stability profile.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the selective methylation of 2,4-dibromothiazole. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis from 2,4-Dibromothiazole

This protocol describes the synthesis of this compound via monolithiation of 2,4-dibromothiazole followed by methylation.

Materials:

-

2,4-Dibromothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Dimethyl sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of dimethyl sulfate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Yield: A typical yield for this reaction is around 55%.[1][2]

Reactivity of the this compound Scaffold

The bromine atom at the 4-position of the thiazole ring is the primary site of reactivity, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecules with diverse functionalities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the anhydrous solvent under the inert atmosphere.

-

Stir the reaction mixture at a temperature typically ranging from 80 to 110 °C for 2-24 hours.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | Good to Excellent |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | Good |

| Naphthylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |

Note: Yields are generalized based on typical Suzuki reactions of bromo-heterocycles and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynyl-substituted thiazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[3] A notable application is in the synthesis of the mGlu5 antagonist MTEP.[3]

Materials:

-

This compound

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.[1]

| Coupling Partner (Terminal Alkyne) | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - | Et₃N | MeCN | 110 | High |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 | Good |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 50 | Good |

Note: Yields are generalized based on typical Sonogashira reactions of bromo-heterocycles and may vary for this compound.

Heck Coupling

The Heck coupling reaction of this compound with alkenes offers a direct route to vinyl-substituted thiazoles. These products can serve as versatile intermediates for further functionalization.

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate) (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

-

Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

Procedure:

-

Combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst, and the base in a reaction vessel.

-

Add the solvent and heat the mixture, typically between 80-140 °C.

-

Monitor the reaction until completion.

-

Cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry, filter, and concentrate the organic phase.

-

Purify the product by chromatography.

| Coupling Partner (Alkene) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Good |

| Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | Good |

| n-Butyl acrylate | Pd/C | Et₃N | NMP | 120 | Moderate to Good |

Note: Yields are generalized based on typical Heck reactions of bromo-heterocycles and may vary for this compound.

Stille Coupling

The Stille coupling provides a reliable method for the formation of carbon-carbon bonds by reacting this compound with organostannane reagents. This reaction is known for its tolerance of a wide variety of functional groups.

Materials:

-

This compound

-

Organostannane (e.g., tributyl(vinyl)tin) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., toluene, THF, DMF)

-

Optional: Additive (e.g., LiCl, CuI)

Procedure:

-

Dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in the solvent in a reaction flask.

-

Add the palladium catalyst (and additive, if used).

-

Heat the mixture, typically between 80-110 °C, under an inert atmosphere.

-

Monitor the reaction progress.

-

Upon completion, cool the mixture and perform an aqueous workup.

-

Purify the product by column chromatography.

| Coupling Partner (Organostannane) | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 110 | High |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | DMF | 100 | High |

| 2-(Tributylstannyl)furan | Pd₂(dba)₃/P(furyl)₃ | THF | 80 | Good |

Note: Yields are generalized based on typical Stille reactions of bromo-heterocycles and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives by coupling this compound with primary or secondary amines. This reaction is of great importance in the synthesis of pharmacologically active compounds.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Strong base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

Combine this compound (1.0 eq), the amine (1.2 eq), the base, the palladium precatalyst, and the ligand in a glovebox or under an inert atmosphere.

-

Add the anhydrous solvent.

-

Heat the reaction mixture, typically between 80-120 °C.

-

Monitor the reaction until the starting material is consumed.

-

Cool the mixture, filter through celite, and concentrate.

-

Purify the residue by column chromatography.

| Coupling Partner (Amine) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | High |

| Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | Good |

| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | Good |

Note: Yields are generalized based on typical Buchwald-Hartwig aminations of bromo-heterocycles and may vary for this compound.

Lithiation and Metal-Halogen Exchange

The bromine atom of this compound can be exchanged with lithium using an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 4-lithio-2-methylthiazole is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the 4-position.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous THF

-

Electrophile (e.g., aldehyde, ketone, CO₂, etc.)

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add n-BuLi and stir for a specified time at -78 °C.

-

Add the electrophile to the solution at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product.

Stability of the this compound Scaffold

The stability of the this compound scaffold is an important consideration for its storage, handling, and application in multi-step syntheses.

-

pH Stability: Thiazole rings are generally stable under neutral and mildly acidic or basic conditions. Strong acids can lead to protonation of the nitrogen atom, potentially altering reactivity. Strong bases can promote side reactions, especially at elevated temperatures. It is sensitive to basic hydrolysis and can form toxic fumes upon contact with aqueous bases.[4]

-

Thermal Stability: this compound is a liquid with a predicted boiling point of around 199 °C, suggesting good thermal stability under normal reaction conditions.[1][2] However, prolonged heating at high temperatures, especially in the presence of reactive reagents, may lead to decomposition.

-

Stability towards Oxidizing and Reducing Agents: The thiazole ring is generally resistant to mild oxidizing and reducing agents. However, strong oxidizing agents may lead to ring opening or other transformations. The bromine atom can be susceptible to reduction under certain conditions, for example, with strong reducing agents or under specific catalytic hydrogenation conditions.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: General experimental workflow for cross-coupling reactions.

Logical Relationship of Reactivity

Caption: Reactivity pathways of the this compound scaffold.

Conclusion

The this compound scaffold demonstrates remarkable versatility and utility in organic synthesis. Its reactivity, primarily centered around the C-Br bond, allows for a wide range of functionalization through well-established cross-coupling methodologies. While specific quantitative data for all possible transformations of this particular scaffold requires further investigation, the general protocols and reactivity patterns of similar bromo-heterocycles provide a strong foundation for its application in the design and synthesis of novel compounds. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the development of new pharmaceuticals and advanced materials.

References

Navigating the Solubility Landscape of 4-Bromo-2-methylthiazole in Organic Solvents: A Technical Guide

For Immediate Release

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical processes, from reaction kinetics to formulation and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Thiazole, the parent heterocyclic compound of 4-Bromo-2-methylthiazole, is known to be soluble in alcohol and ether, indicating a degree of polarity that allows for interaction with these protic and aprotic polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been formally reported. To facilitate future research and provide a standardized framework for reporting, the following table is presented. Researchers are encouraged to populate this table with their own experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C (g/100mL) | Molar Solubility (mol/L) at 25°C |

| Methanol | CH₃OH | 32.7 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 1.9 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, the following is a detailed methodology for the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a scintillation vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period to allow for the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points to confirm that the concentration of the solute in the solution has reached a plateau.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the vials can be centrifuged.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method being used.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC. A calibration curve should be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a compound such as this compound.

This structured approach ensures the generation of reliable and reproducible solubility data, which is paramount for the successful development of new chemical entities. While the specific solubility values for this compound remain to be published, the methodologies and frameworks provided in this guide offer a clear path forward for researchers in the field.

The Biological Potential of 4-Bromo-2-methylthiazole Containing Compounds: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The 4-bromo-2-methylthiazole scaffold is a key heterocyclic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the presence of bromine, a methyl group, and the thiazole nucleus, make it a valuable starting point for synthesizing compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and biological potential of compounds derived from this core structure, with a focus on their anticancer, anti-inflammatory, and antimicrobial applications.

Synthesis of Bioactive Molecules from this compound

The reactivity of the bromine atom at the 4-position of the thiazole ring makes it amenable to various cross-coupling reactions, which are pivotal in modern drug discovery. This allows for the strategic introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

One of the most frequently employed synthetic strategies is the Suzuki-Miyaura coupling. In this reaction, this compound is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form a carbon-carbon bond, linking the thiazole ring to other aryl or heteroaryl systems. For example, the synthesis of 4-(4-hydroxyphenyl)-2-methylthiazole, a precursor for potential therapeutic agents, is achieved by coupling this compound with 4-hydroxyphenylboronic acid.

Another powerful technique is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized to synthesize pyrazole-based lactate dehydrogenase (LDH) inhibitors, where this compound is coupled with an advanced pyrazole intermediate containing a terminal alkyne.

The following diagram illustrates a generalized synthetic pathway for the functionalization of the this compound core using these common coupling reactions.

Biological Activities and Therapeutic Potential

Compounds incorporating the this compound moiety have demonstrated significant potential in several key therapeutic areas. The following sections detail their activities and the experimental protocols used for their evaluation.

Anticancer Activity

The this compound scaffold has been integrated into molecules designed as potent anticancer agents. These compounds often target specific enzymes or pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The table below summarizes the in vitro cytotoxic activity of representative final compounds synthesized using this compound as a building block. It is important to note that the activity is attributed to the final, complex molecule and not to the starting fragment itself.

| Compound Class | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference |

| Pyrazole-based Inhibitor | Lactate Dehydrogenase (LDH) | Not specified | Varies | |

| Heteroaromatic Macrocycle | ROS1/ALK Kinase | Various solid tumors | Not specified | |

| Pyrimidine-pyridinone | Serine/Threonine Kinase (PAK1) | Not specified | Not specified |

Experimental Protocol: Lactate Dehydrogenase (LDH) Biochemical Assay

This assay is crucial for identifying inhibitors of LDH, an enzyme often upregulated in cancer cells.

-

Preparation: Prepare a reaction mixture containing NADH and pyruvate in a suitable buffer.

-

Compound Addition: Add the test compound (synthesized from this compound) at various concentrations to the wells of a microplate.

-

Enzyme Initiation: Add the LDH enzyme to initiate the reaction.

4-Bromo-2-methylthiazole: A Comprehensive Technical Guide to Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylthiazole is a heterocyclic organic compound that serves as a valuable building block in various chemical syntheses. Its unique structure, featuring a thiazole ring substituted with both a bromine atom and a methyl group, makes it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides in-depth information on the safety, handling, and material properties of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its proper handling and use. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 298694-30-1 | [1][2] |

| Molecular Formula | C4H4BrNS | [3][1] |

| Molecular Weight | 178.05 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 125-127 °C | |

| Predicted Boiling Point | 199.2 ± 13.0 °C | [4] |

| Density | 1.65 g/mL at 20 °C | |

| Predicted Density | 1.702 ± 0.06 g/cm³ | [4] |

| Solubility | Immiscible with water, soluble in polar organic solvents. | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C. | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risks.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | GHS Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1][5] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1][5] |

Hazard and Precautionary Statements

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Safe Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of splashing, a face shield is recommended.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage

-

Container: Store in a tightly closed, original container. Amber glass bottles with PTFE-lined caps are recommended.

-

Conditions: Store in a cool, dry, and well-ventilated place. For long-term storage, keeping it in a freezer at or below -20°C in an inert atmosphere is advised.[4]

-

Incompatible Materials: Store away from alkaline materials, strong oxidizing agents, and acids.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, sulfur oxides, and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert dry material and place in an appropriate waste disposal container. Dispose of in accordance with local regulations.

Toxicological Information

The toxicological properties of this compound are not extensively studied. However, based on available data, it is considered to have moderate acute toxicity.

| Toxicity Metric | Value | Reference(s) |

| LD50 (Oral) | ~220 mg/kg |

Experimental Protocols and Applications

This compound is a key intermediate in the synthesis of various functional molecules. While detailed, step-by-step experimental protocols for specific industrial applications are proprietary and not publicly available, this section outlines the general synthetic strategies where this compound is utilized.

Synthesis of Dual Orexin Receptor Antagonists

Dual orexin receptor antagonists are a class of drugs used to treat insomnia. The synthesis of these complex molecules often involves the construction of a core scaffold to which various functional groups are attached. This compound can be used as a building block to introduce the 2-methylthiazole moiety into the final drug molecule. A general synthetic approach would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, where the bromine atom on the thiazole ring is replaced by a bond to the core structure of the antagonist.

Fungicide Synthesis

In the agrochemical industry, thiazole derivatives are known to exhibit fungicidal activity. This compound can serve as a starting material for the synthesis of novel fungicides. The synthetic strategy would likely involve nucleophilic substitution or cross-coupling reactions at the bromine-substituted position to introduce other functional groups that enhance the fungicidal efficacy and spectrum of the final product.

Preparation of Thiazole-Based Conducting Polymers

Thiazole-containing polymers are a class of conducting polymers with potential applications in organic electronics. The preparation of these materials can be achieved through the polymerization of thiazole-based monomers. This compound can be converted into a polymerizable monomer, for example, by introducing a polymerizable group via a cross-coupling reaction. The subsequent polymerization, often catalyzed by a transition metal complex, would yield the desired conducting polymer.

Visualized Logical Workflows

The following diagrams, created using Graphviz, illustrate key logical workflows for safety and experimental considerations.

References

An In-depth Technical Guide to 4-bromo-2-methyl-1,3-thiazole: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-methyl-1,3-thiazole, a heterocyclic compound of significant interest in the field of drug discovery and development. The document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile building block in the synthesis of complex, biologically active molecules. This guide is intended to be a valuable resource for researchers and scientists, offering detailed experimental insights and highlighting the compound's potential in the development of novel therapeutics.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of a bromine atom and a methyl group at specific positions of the thiazole ring, as in 4-bromo-2-methyl-1,3-thiazole, provides a chemically stable and highly versatile intermediate for further molecular elaboration. The bromine atom, in particular, serves as a convenient handle for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of potential drug candidates.

Chemical Identity and Structure

Physicochemical Properties

The key physicochemical properties of 4-bromo-2-methyl-1,3-thiazole are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 298694-30-1 | [2][3] |

| Molecular Formula | C₄H₄BrNS | [2][3] |

| Molecular Weight | 178.05 g/mol | [2] |

| Appearance | Yellow oil | [4] |

| Boiling Point | approx. 125-127 °C | [5] |

| Density | 1.65 g/mL at 20 °C | [5] |

| Solubility | Immiscible with water, soluble in polar organic solvents. | [5] |

| SMILES | CC1=NC(=CS1)Br | [2] |

| InChI | InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3 | [2] |

Synthesis

A common synthetic route to 4-bromo-2-methyl-1,3-thiazole involves the selective functionalization of a more substituted thiazole precursor. One reported method starts from the readily available 2,4-dibromothiazole.

Experimental Protocol: Synthesis from 2,4-dibromothiazole

This procedure outlines the synthesis of 4-bromo-2-methyl-1,3-thiazole via a bromo-lithium exchange followed by methylation.

Materials:

-

2,4-dibromothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Dimethyl sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Ether

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF in a round-bottomed flask under an inert atmosphere (e.g., argon).[4]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexane) dropwise to the stirred solution, maintaining the temperature at -78 °C.[4]

-

Stir the reaction mixture at -78 °C for 1 hour.[4]

-

Add a solution of dimethyl sulfate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.[4]

-

Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.[4]

-

Quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.[4]

-

Extract the aqueous layer with ether. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[4]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-bromo-2-methyl-1,3-thiazole as a yellow oil.[4]

Reactivity and Applications in Drug Development

4-Bromo-2-methyl-1,3-thiazole is a key building block for the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, heteroaryl, alkynyl, and amino groups at the 4-position of the thiazole ring.

Key Reactions

Below are generalized protocols for key cross-coupling reactions utilizing 4-bromo-2-methyl-1,3-thiazole.

This reaction is used to form a carbon-carbon bond between the thiazole ring and an aryl or vinyl group.

Experimental Protocol:

-

In a dry reaction vessel, combine 4-bromo-2-methyl-1,3-thiazole (1.0 eq), an appropriate boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This reaction is employed to introduce an alkynyl substituent at the 4-position of the thiazole ring.

Experimental Protocol:

-

To a dry reaction flask under an inert atmosphere, add 4-bromo-2-methyl-1,3-thiazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction facilitates the formation of a carbon-nitrogen bond, coupling the thiazole ring with a primary or secondary amine.

Experimental Protocol:

-

In an oven-dried, sealed tube, combine 4-bromo-2-methyl-1,3-thiazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-120 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of 4-bromo-2-methyl-1,3-thiazole in synthetic workflows.

Hantzsch Thiazole Synthesis (Postulated)

Caption: Postulated Hantzsch synthesis of 4-bromo-2-methyl-1,3-thiazole.

Application in Cross-Coupling Reactions

Caption: Key cross-coupling reactions of 4-bromo-2-methyl-1,3-thiazole.

Conclusion

4-Bromo-2-methyl-1,3-thiazole is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the context of drug discovery. Its straightforward synthesis and the predictable reactivity of the carbon-bromine bond in various cross-coupling reactions make it an attractive starting material for the generation of diverse chemical libraries. The ability to introduce a wide range of substituents at the 4-position allows for the fine-tuning of physicochemical and pharmacological properties, which is crucial in the lead optimization phase of drug development. This technical guide provides a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]

- 5. chemshuttle.com [chemshuttle.com]

Methodological & Application

Synthesis of 4-Aryl-2-Methylthiazoles via Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Methylthiazole

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a diverse library of 4-aryl-2-methylthiazoles utilizing 4-bromo-2-methylthiazole as a key building block. The methodologies described herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. These reactions offer a powerful platform for the generation of novel chemical entities with significant potential in medicinal chemistry and drug discovery.

The 4-aryl-2-methylthiazole scaffold is a privileged motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, certain derivatives have been identified as potent inhibitors of protein kinases, such as Rho-associated kinase (ROCK) and Epidermal Growth Factor Receptor (EGFR), making them attractive candidates for targeted therapies.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. Its mild reaction conditions and tolerance of a broad range of functional groups make it an ideal choice for the arylation of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos-Pd-G3; 1-5 mol%).

-

Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-methylthiazole.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 110 | 6 | 88 |

| 4 | 4-Fluorophenylboronic acid | XPhos-Pd-G3 (1) | K₃PO₄ | 2-MeTHF | 100 | 4 | 95 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 82 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Stille Coupling

The Stille coupling provides an alternative method for C-C bond formation, reacting an organohalide with an organotin compound. This reaction is particularly useful when the corresponding boronic acid is unstable or commercially unavailable.

Experimental Protocol: General Procedure for Stille Coupling

-

In a dry Schlenk tube, dissolve this compound (1.0 eq.) and the arylstannane (1.1-1.5 eq.) in an anhydrous solvent such as toluene or DMF.

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%) and, if required, a copper(I) co-catalyst (e.g., CuI).

-

Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with water, a saturated aqueous solution of KF (to remove tin byproducts), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the 4-aryl-2-methylthiazole product.

Data Presentation: Representative Yields for Stille Coupling

| Entry | Arylstannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75-85 |

| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 100 | 8 | 88 |

| 3 | Trimethyl(4-vinylphenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 10 | 78 |

| 4 | Tributyl(3-pyridyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | - | Dioxane | 100 | 18 | 72 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method allows for the introduction of vinyl-aryl linkages at the 4-position of the 2-methylthiazole core.

Experimental Protocol: General Procedure for Heck Reaction

-

Combine this compound (1.0 eq.), the desired alkene (1.5 eq.), a base (e.g., triethylamine, diisopropylethylamine, or NaOAc; 1.5-2.0 eq.), and a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) in a sealed reaction vessel.

-

A phosphine ligand (e.g., PPh₃ or P(o-tol)₃) may be added if not using a pre-formed catalyst complex.

-

Heat the mixture to 100-140 °C for 12-48 hours. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[4]

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Once complete, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the 4-vinylaryl-2-methylthiazole.

Data Presentation: Representative Yields for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMA | 130 | 18 | 85 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 20 | 75 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | Toluene | 110 | 24 | 68 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Mandatory Visualizations

Caption: Synthetic workflow for 4-aryl-2-methylthiazoles.

Caption: Inhibition of EGFR and ROCK signaling pathways.

References

- 1. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]